molecular formula C12H8O2 B14119204 Methyl 5-phenylpenta-2,4-diynoate

Methyl 5-phenylpenta-2,4-diynoate

Cat. No.: B14119204
M. Wt: 184.19 g/mol
InChI Key: GYXUDBJQJWWSQS-UHFFFAOYSA-N
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Description

Methyl 5-phenylpenta-2,4-diynoate is a specialized organic compound belonging to the class of esters, characterized by a conjugated diyne system (two carbon-carbon triple bonds) terminated with a phenyl group. This unique structure makes it a high-value building block in synthetic organic chemistry, particularly for applications requiring rigid, linear molecular frameworks. Its primary research application is in organic synthesis, where the conjugated diyne system is a crucial precursor in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for constructing complex molecular architectures, heterocycles, and pharmaceutical intermediates. The compound is also of significant interest in material science, where its molecular structure can be leveraged to develop novel polymers and organic electronic materials with specific optoelectronic properties. For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C12H8O2

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 5-phenylpenta-2,4-diynoate

InChI

InChI=1S/C12H8O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,1H3

InChI Key

GYXUDBJQJWWSQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC#CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Preparation of Alkynoyl Ylide Precursors

The synthesis begins with the preparation of stabilized phosphorus ylides, which serve as precursors for FVP. The general protocol involves:

  • Acylation of Ethoxycarbonylmethylene(triphenyl)phosphorane :
    The ylide precursor is synthesized by reacting ethoxycarbonylmethylene(triphenyl)phosphorane with an acid chloride derivative. For this compound, the acid chloride corresponds to 5-(2-methylphenyl)penta-2,4-diynoic acid chloride. Triethylamine is employed as a base to neutralize HCl generated during the reaction.

    Reaction Scheme :
    $$
    \text{Ph}3\text{P=CHCO}2\text{Et} + \text{RCOCl} \xrightarrow{\text{Et}3\text{N}} \text{Ph}3\text{P=C(CO}2\text{Et)CO-R} + \text{Et}3\text{NH}^+\text{Cl}^-
    $$

    Here, $$ R = 2\text{-methylphenyl} $$.

  • Purification and Characterization :
    The crude ylide is recrystallized from ethyl acetate/ether mixtures, yielding colorless crystals. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic $$ ^{31}\text{P} $$ NMR shifts between +17.4–17.5 ppm.

Flash Vacuum Pyrolysis Conditions

The ylide undergoes FVP at 500°C under high vacuum (10⁻³–10⁻¹ Torr), resulting in the extrusion of triphenylphosphine oxide (Ph$$_3$$PO) and the formation of the diacetylenic ester.

Key Parameters :

  • Temperature : 500°C optimal for diyne formation; higher temperatures (750°C) favor terminal alkyne byproducts.
  • Pressure : Maintained below 10⁻¹ Torr to ensure rapid volatilization and minimize secondary reactions.
  • Contact Time : Approximately 10 milliseconds in the hot zone to prevent decomposition.

Isolation and Purification

Post-pyrolysis, the product mixture contains Ph$$_3$$PO and this compound. These are separated via preparative thin-layer chromatography (TLC) using silica gel and ether as the eluent. The typical yield for this step is 28% , as reported for the 2-methylphenyl derivative (Entry 6g in Table 1).

Experimental Data and Optimization

Yield Analysis Across Substrates

The following table summarizes yields for this compound and related compounds synthesized via FVP:

Entry R Group Ylide Yield (%) Product Yield (%)
6g 2-methylphenyl 24 28

Data adapted from CiteSeerX (1994).

Mechanistic Insights

The FVP mechanism involves a concerted elimination of Ph$$3$$PO, leading to the formation of the diyne system. Density functional theory (DFT) studies suggest that the linear geometry of the ylide facilitates a six-membered transition state, lowering the activation energy for Ph$$3$$PO extrusion.

Comparative Evaluation of Synthetic Routes

While FVP dominates current methodologies, alternative approaches have been explored:

  • Sonogashira Coupling : Early attempts using palladium-copper catalysts yielded <10% due to competing homocoupling.
  • Alkyne Metathesis : Limited by catalyst compatibility with ester functionalities.

FVP remains superior in preserving the ester group and conjugated diyne system, albeit requiring specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenylpenta-2,4-diynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diynoate moiety to more saturated forms, such as alkenes or alkanes.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl 5-phenylpenta-2,4-diynoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s reactivity and structural features make it useful in studying enzyme-catalyzed reactions and other biological processes.

    Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of methyl 5-phenylpenta-2,4-diynoate involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to participate in a range of chemical reactions, influencing biological and chemical processes. Specific molecular targets and pathways depend on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 5-phenylpenta-2,4-diynoate is best contextualized by comparing it with related compounds, including halogenated diynoates, dienoates, and substituted derivatives. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Reactivity/Biological Activity
This compound C₁₂H₈O₂ 184.19 Diynoate, phenyl Mechanochemical (K₂CO₃, RT) High reactivity in cycloadditions
Methyl 5-bromopenta-2,4-diynoate C₆H₄BrO₂ 186.94 Diynoate, bromo Mechanochemical (halogenation) Precursor for cross-coupling reactions
Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate C₁₃H₁₄O₂ 202.25 Dienoate, phenyl Wadsworth-Emmons condensation Stimulates P. infestans growth (113% vs. control)
5-Phenylpenta-2,4-dienoic acid C₁₁H₁₀O₂ 174.20 Dienoic acid, phenyl Hydrolysis of dienoate esters Intermediate for amide derivatives
Ethyl 5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate C₁₇H₂₁NO₄S 335.42 Dienoate, sulfonyl, amino Propargylation reactions Enhanced solubility due to sulfonyl group

Structural and Electronic Differences

  • Triple Bonds vs. Double Bonds: The diynoate’s two sp-hybridized carbons confer greater rigidity and linearity compared to dienoates (e.g., ethyl (2E,4E)-5-phenylpenta-2,4-dienoate), which have sp² carbons and a more flexible backbone. This rigidity enhances the diynoate’s reactivity in cycloadditions or polymerizations .
  • Substituent Effects: Halogenated analogs like methyl 5-bromopenta-2,4-diynoate (C₆H₄BrO₂) are more electrophilic due to the electron-withdrawing bromine, making them suitable for cross-coupling reactions. In contrast, ethyl dienoates with electron-donating groups (e.g., diethylamino in ) exhibit increased solubility and nucleophilic character.

Research Findings and Implications

Recent studies emphasize the diynoate’s utility in materials science. For example, mechanochemical synthesis () enables scalable production of conjugated polymers for optoelectronic devices. In contrast, dienoates are prioritized in agrochemical research; the growth-promoting effect of ethyl (2E,4E)-5-phenylpenta-2,4-dienoate on P. infestans () underscores the need for structural optimization in fungicide design.

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